molecular formula C11H24ClN3O B1376471 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride CAS No. 1314088-18-0

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride

Cat. No.: B1376471
CAS No.: 1314088-18-0
M. Wt: 249.78 g/mol
InChI Key: YMPWFHVJJFRDLE-UHFFFAOYSA-N
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Description

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride is a chemical compound that features a piperidine and piperazine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and piperazine moieties makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride typically involves the reaction of piperidine and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched piperidines .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and piperazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.

    Piperazine: A six-membered heterocycle with two nitrogen atoms, known for its use in pharmaceuticals like antihelminthic drugs.

    Quinoline: A bicyclic compound with a nitrogen atom, used in the synthesis of antimalarial drugs.

Uniqueness

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride is unique due to the combination of piperidine and piperazine rings in its structure, which provides a versatile scaffold for the development of bioactive molecules. This dual functionality allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;/h11-12,15H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPWFHVJJFRDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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